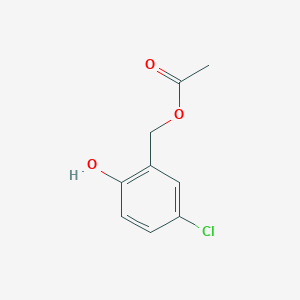
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, also known as DMF, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMF is a furanone derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it has been suggested that this compound exerts its anti-proliferative effects by inhibiting the activity of enzymes that are involved in cell growth and division. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, this compound is also known to be sensitive to light and air, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, including the development of new synthesis methods that can improve the yield and purity of this compound, the investigation of its mechanism of action and the identification of its molecular targets, and the evaluation of its potential use in combination with other anti-cancer drugs. This compound also has potential applications in the treatment of other diseases, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
Synthesemethoden
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of this compound can be improved by using a solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-6-4-13(5-7-15)10-14-11-19(25-20(14)21)17-12-16(23-2)8-9-18(17)24-3/h4-12H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDBNVZWWBBPA-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)



![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)
